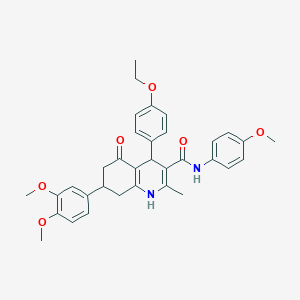![molecular formula C24H26N4O2 B11439589 4-{3-[(2-Ethyl-6-methylphenyl)amino]-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol](/img/structure/B11439589.png)
4-{3-[(2-Ethyl-6-methylphenyl)amino]-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{3-[(2-Ethyl-6-methylphenyl)amino]-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(2-Ethyl-6-methylphenyl)amino]-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazo[1,2-a]pyrimidine core, followed by the introduction of the 2-ethyl-6-methylphenyl and 2-methoxyphenol groups. The reaction conditions often require the use of strong bases, high temperatures, and inert atmospheres to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Solvent recovery and recycling, as well as waste management, are crucial aspects of the industrial production process to ensure sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-{3-[(2-Ethyl-6-methylphenyl)amino]-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with different properties.
Scientific Research Applications
Chemistry
In chemistry, 4-{3-[(2-Ethyl-6-methylphenyl)amino]-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals. Clinical trials and preclinical studies are conducted to evaluate its efficacy and safety.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers. Researchers and engineers work on optimizing its performance and integrating it into various industrial processes.
Mechanism of Action
The mechanism of action of 4-{3-[(2-Ethyl-6-methylphenyl)amino]-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are studied to understand its therapeutic potential and to design more effective derivatives.
Comparison with Similar Compounds
Similar Compounds
- 4-{3-[(2-Ethylphenyl)amino]-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol
- 4-{3-[(2-Methylphenyl)amino]-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol
- 4-{3-[(2-Ethyl-6-methylphenyl)amino]-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl}-2-hydroxyphenol
Uniqueness
4-{3-[(2-Ethyl-6-methylphenyl)amino]-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol stands out due to its specific substitution pattern and the presence of both the 2-ethyl-6-methylphenyl and 2-methoxyphenol groups. These structural features contribute to its unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H26N4O2 |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
4-[3-(2-ethyl-6-methylanilino)-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl]-2-methoxyphenol |
InChI |
InChI=1S/C24H26N4O2/c1-6-17-9-7-8-14(2)21(17)26-23-22(18-10-11-19(29)20(13-18)30-5)27-24-25-15(3)12-16(4)28(23)24/h7-13,26,29H,6H2,1-5H3 |
InChI Key |
SOZKTICRMGJEOW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC2=C(N=C3N2C(=CC(=N3)C)C)C4=CC(=C(C=C4)O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chlorobenzyl)-3-(1-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B11439513.png)
![2-(1H-indol-3-yl)-5-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11439515.png)
![7-(4-chlorobenzyl)-8-[(dibenzylamino)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11439520.png)
![N-(2,4-dimethoxyphenyl)-2-({4-[(4-methylphenyl)sulfonyl]-2-(thiophen-2-yl)-1,3-oxazol-5-yl}sulfanyl)acetamide](/img/structure/B11439521.png)
![N-(4-fluorophenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11439531.png)
![5-{[5-(2-Methyl-5-nitrophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B11439532.png)
![N-(2-methoxyphenyl)-5-methyl-7-[4-(methylsulfanyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11439543.png)
![8-(2,4-dimethoxyphenyl)-3-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11439548.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-1(2H)-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B11439554.png)
![8-[(2-Ethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione](/img/structure/B11439556.png)
![Cyclohexyl 7-[5-chloro-2-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11439563.png)
![8-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11439568.png)
![4-fluoro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B11439571.png)

